8-HydroxyEfavirenz8-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-HydroxyEfavirenz8-O-Sulfate is a metabolite of the antiretroviral drug efavirenz, which is used in the treatment of HIV infection. This compound is formed through the hydroxylation and subsequent sulfation of efavirenz. It plays a significant role in the pharmacokinetics and pharmacodynamics of efavirenz, influencing its efficacy and side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-HydroxyEfavirenz8-O-Sulfate involves the hydroxylation of efavirenz followed by sulfation. The hydroxylation is typically carried out using cytochrome P450 enzymes, particularly CYP2B6, which introduces a hydroxyl group at the 8th position of efavirenz . The hydroxylated product is then subjected to sulfation using sulfotransferase enzymes, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar biochemical pathways but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes to catalyze the hydroxylation and sulfation reactions. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-HydroxyEfavirenz8-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The sulfate group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and sulfate groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
8-HydroxyEfavirenz8-O-Sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of efavirenz and other similar drugs.
Biology: It helps in understanding the biochemical pathways involved in drug metabolism and the role of enzymes like cytochrome P450 and sulfotransferases.
Medicine: Research on this compound aids in optimizing antiretroviral therapy by minimizing side effects and improving drug efficacy.
Industry: It is used in the development of analytical methods for the detection and quantification of drug metabolites in biological samples
Mechanism of Action
8-HydroxyEfavirenz8-O-Sulfate exerts its effects by influencing the metabolic pathways of efavirenz. The hydroxylation and sulfation of efavirenz alter its pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion. The compound interacts with various molecular targets, including enzymes involved in drug metabolism, and modulates their activity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyefavirenz: A primary metabolite of efavirenz, formed through hydroxylation.
8,14-Dihydroxyefavirenz: Another metabolite formed through further hydroxylation of 8-Hydroxyefavirenz
Uniqueness
8-HydroxyEfavirenz8-O-Sulfate is unique due to the presence of both hydroxyl and sulfate groups, which significantly influence its chemical and biological properties. This dual modification distinguishes it from other metabolites of efavirenz and contributes to its distinct pharmacokinetic and pharmacodynamic profile .
Properties
Molecular Formula |
C14H9ClF3NO6S |
---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-8-(trioxidanylsulfanyloxy)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO6S/c15-8-5-9-11(10(6-8)23-26-25-24-21)19-12(20)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,21H,1-2H2,(H,19,20)/t13-/m0/s1 |
InChI Key |
IELRPCMKAHQYLE-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)OSOOO)NC(=O)O2)C(F)(F)F |
Canonical SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)OSOOO)NC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.